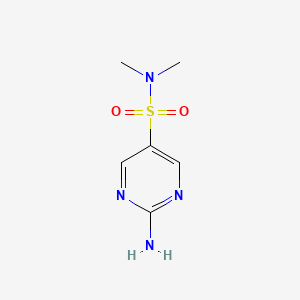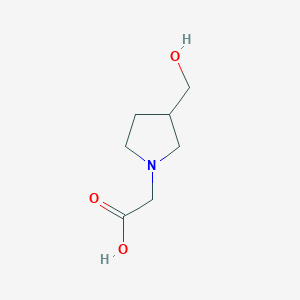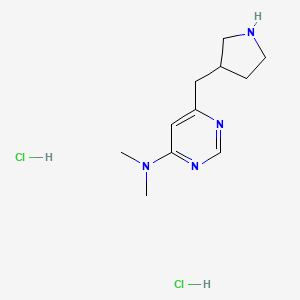
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride
説明
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride, abbreviated as DMPPA·2HCl, is an organic compound that has been widely used in scientific research applications. It is an amine derivative of pyrrolidin-3-ylmethyl-pyrimidin-4-yl and is commonly used as an acidic counter ion in the synthesis of organometallic compounds. DMPPA·2HCl is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. It has been used in various scientific research applications, including the synthesis of organometallic compounds, in the study of biochemical and physiological effects, and in laboratory experiments.
科学的研究の応用
Synthesis and Characterization
One of the primary areas of research involving this compound is its synthesis and characterization. Schmidt et al. (2002) detailed the synthesis and characterization of stable betainic pyrimidinaminides, showcasing the nucleophilic substitution reactions on trichloropyrimidines to form heterocyclic compounds, including those similar to the subject compound (Schmidt, 2002). This research elucidates the compound's formation and properties, laying the groundwork for further application-specific studies.
Antiproliferative and Antimicrobial Activities
The compound's derivatives have been examined for their potential antiproliferative and antimicrobial activities. For instance, Atapour-Mashhad et al. (2017) reported on the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. The study found some derivatives inducing apoptotic cell death, suggesting the compound's potential in cancer therapy (Atapour-Mashhad et al., 2017). Similarly, Jafar et al. (2017) synthesized 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives and tested their antifungal effects against Aspergillus terreus and Aspergillus niger, finding some compounds with significant antifungal activity (Jafar et al., 2017).
Catalysis and Methodology Development
Research has also focused on the compound's role in catalysis and methodology development within organic synthesis. Rahmani et al. (2018) described an efficient synthesis of pyridine-pyrimidines using a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst, demonstrating the compound's utility in facilitating complex organic reactions (Rahmani et al., 2018).
Exploring Chemical Properties and Reactions
Further studies explore the compound's chemical properties and reactions. Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation, showcasing the compound's versatility in creating heterocyclic compounds with potential insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).
特性
IUPAC Name |
N,N-dimethyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-15(2)11-6-10(13-8-14-11)5-9-3-4-12-7-9;;/h6,8-9,12H,3-5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAGRSXHXMNBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




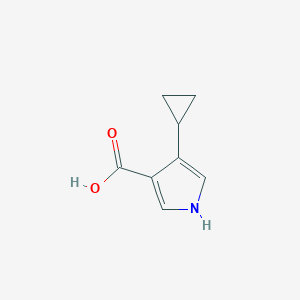
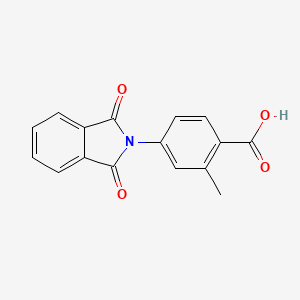

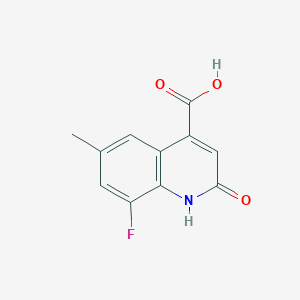


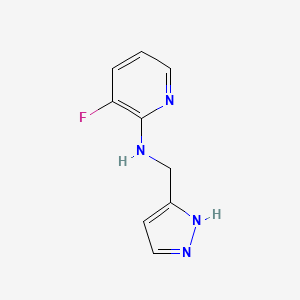

![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)

